Palmatine chloride hydrate

描述

Palmatine chloride monohydrate: is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is primarily extracted from the dried cane of plants such as Fibraurea recisa and Berberis cretica. This compound is known for its broad-spectrum antimicrobial, antiviral, and insect resistance properties. It also has significant pharmacological effects, including enhancing leukocyte phagocytosis and protecting the cardiovascular system .

准备方法

Synthetic Routes and Reaction Conditions: Palmatine chloride monohydrate can be synthesized using berberine as a raw material. The improved synthetic method involves several steps, including demethylation and methylation reactions, resulting in a high yield of palmatine chloride monohydrate .

Industrial Production Methods: Industrial production of palmatine chloride monohydrate typically involves extraction from natural sources such as Fibraurea recisa. The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using column chromatography to obtain high-purity palmatine chloride monohydrate .

化学反应分析

Binding to Proteins

Palmatine chloride hydrate exhibits static quenching when interacting with proteins like bovine hemoglobin (BHb) and human serum albumin (HSA) :

| Protein | Binding Constant (Kₐ) | Binding Sites (n) | Primary Interaction Force | Distance (r) | Reference |

|---|---|---|---|---|---|

| BHb | ~10⁴ L/mol | ~1 | Electrostatic forces | 2.44 nm | |

| HSA | 5.44 × 10⁴ L/mol | 1 | Electrostatic/Hydrophobic | 2.91 nm |

-

Mechanism : The interaction alters protein conformation, reducing α-helical content in HSA by ~25% at a 5:1 molar ratio .

-

Thermodynamics : Binding is exothermic (ΔH = −23.4 kJ/mol) and entropy-driven (ΔS = +12.4 J/mol·K) .

DNA Binding

Palmatine intercalates into AT-rich DNA regions via:

-

Non-covalent interactions : Electrostatic and π-π stacking forces dominate.

-

Binding affinity : ~10⁵ L/mol, with a preference for AT base pairs over GC .

Reactivity with Metal Ions

Palmatine’s interaction with metal ions modulates its biochemical activity:

| Metal Ion | Effect on BHb-PMT System | Reference |

|---|---|---|

| Ca²⁺, Mg²⁺ | Stabilize binding via electrostatic bridges | |

| Fe³⁺, Cu²⁺ | Induce conformational changes in BHb | |

| Zn²⁺, Co²⁺ | Reduce binding affinity by 30–50% |

Degradation and Stability

科学研究应用

Chemical Properties and Structure

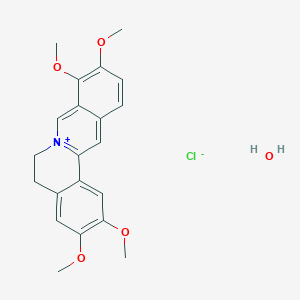

Palmatine chloride hydrate has the chemical formula CHClNO·HO and is known for its hygroscopic nature, which can impact its stability and solubility. The compound is primarily recognized for its role as an alkaloid standard in analytical chemistry and its therapeutic effects in various medical applications.

Pharmaceutical Applications

-

Anticancer Activity

- Palmatine has been shown to inhibit the growth and invasion of prostate cancer cells by modulating pathways associated with cell survival and proliferation, such as FLIP and NF-κB activation. Studies indicate a reduction in tumor growth in animal models, highlighting its potential as a therapeutic agent against cancer .

- Antioxidant Properties

- Anti-inflammatory Effects

- Analytical Reagent

Formulation Studies

- Co-crystallization Techniques

- Salt Formation

Case Studies

作用机制

Palmatine chloride monohydrate exerts its effects through multiple mechanisms:

Antimicrobial Action: It inhibits bacterial DNA synthesis and disrupts cell membrane integrity.

Anti-inflammatory Action: Palmatine chloride monohydrate modulates the immune response by enhancing leukocyte phagocytosis and reducing pro-inflammatory cytokine production.

Anti-cancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation

相似化合物的比较

Berberine: Another protoberberine alkaloid with similar antimicrobial and anti-inflammatory properties.

Jatrorrhizine: An isoquinoline alkaloid with comparable pharmacological effects.

Magnoflorine: A related compound with antioxidant and neuroprotective properties.

Uniqueness: Palmatine chloride monohydrate is unique due to its broad-spectrum antimicrobial activity and its ability to enhance leukocyte phagocytosis. Additionally, its anti-cancer properties, particularly against breast cancer cells, make it a compound of significant interest in medical research .

生物活性

Palmatine chloride hydrate, a quaternary protoberberine alkaloid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is chemically characterized by the formula and has a molecular weight of approximately 387.86 g/mol. It appears as a yellow crystalline solid with a melting point of 206-207 °C (dec.) .

1. Antioxidant Activity

Palmatine exhibits significant antioxidant properties. In studies involving the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, palmatine demonstrated an IC50 value of 28 ppm, indicating strong free radical scavenging ability. Comparatively, fractions derived from its source plant, Fibraurea tinctoria, showed even higher antioxidant activity with IC50 values ranging from 18 to 20 ppm for various extracts .

Table 1: Antioxidant Activity of Palmatine and Extracts

| Sample | IC50 Value (ppm) |

|---|---|

| Palmatine | 28 |

| Fraction 4 | 91 |

| Methanol Extract | 18 |

| Fraction 5 | 20 |

2. Antidiabetic Effects

Research indicates that palmatine can significantly lower blood glucose levels and enhance insulin secretion in diabetic models. In STZ-induced diabetic rats, palmatine treatment resulted in decreased malondialdehyde (MDA) levels and increased enzymatic antioxidants, suggesting its role in mitigating oxidative stress associated with diabetes .

Case Study: Antidiabetic Effects in Animal Models

- Study Design : STZ-induced diabetic rats were treated with palmatine.

- Findings :

- Reduced blood glucose levels.

- Increased insulin levels.

- Improved oxidative stress markers.

3. Anticancer Properties

Palmatine has been shown to inhibit the growth and invasion of various cancer cell lines. A notable study reported that palmatine selectively inhibited prostate cancer cell proliferation without affecting non-cancerous cells . This selective toxicity suggests potential for developing targeted cancer therapies.

Table 2: Anticancer Activity of Palmatine

| Cancer Type | Effect Observed |

|---|---|

| Prostate Cancer | Inhibition of cell growth |

| Rhabdomyosarcoma | Growth inhibition observed |

Palmatine's biological effects are attributed to several mechanisms:

- Antioxidant Mechanism : Palmatine activates cellular pathways that enhance antioxidant enzyme activity, reducing oxidative damage in cells.

- Antidiabetic Mechanism : It may inhibit enzymes involved in glucose metabolism, thereby lowering blood sugar levels and improving insulin sensitivity .

- Anticancer Mechanism : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis while sparing normal cells .

属性

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQNSCSNSSZUIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047869 | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171869-95-7 | |

| Record name | Palmatine chloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMATINE CHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。